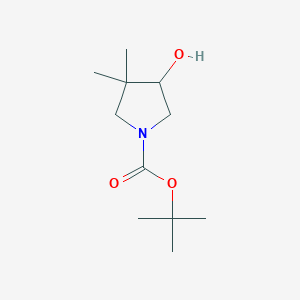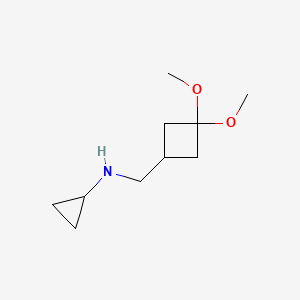
Tert-butyl 4-hydroxy-3,3-dimethylpyrrolidine-1-carboxylate
Übersicht
Beschreibung
Tert-butyl 4-hydroxy-3,3-dimethylpyrrolidine-1-carboxylate (t-Bu-HDP) is a versatile organic compound with a wide range of applications in both organic and inorganic chemistry. It has been used as a building block for the synthesis of a variety of compounds, ranging from pharmaceuticals to polymers. In addition, t-Bu-HDP has been shown to have potential applications in scientific research, particularly in the field of biochemistry.
Wissenschaftliche Forschungsanwendungen
Synthesis of Bioactive Molecules
This compound serves as a versatile intermediate in the synthesis of bioactive molecules. Its stable tert-butyl group and the presence of a hydroxy group make it a valuable precursor in constructing complex organic structures that are often found in pharmaceuticals .
Chiral Resolution Agents
Due to its chiral center at the 4-hydroxy position, this compound can be used in chiral resolution processes. It can help in separating enantiomers of racemic mixtures, which is crucial for producing enantiomerically pure substances for drug development .
Liquid-Liquid Extraction Studies
The compound’s unique properties allow it to be used in liquid-liquid extraction research. It has been observed to transition into the aqueous phase during extraction, which can be leveraged to study and optimize extraction processes for organic compounds .
Vitamin Precursor Synthesis
Tert-butyl 4-hydroxy-3,3-dimethylpyrrolidine-1-carboxylate is an intermediate in the synthesis of vitamin precursors. For example, it has been used in the synthesis of Biotin derivatives, which play a vital role in the metabolic cycle and are essential for the biosynthesis of fatty acids, sugars, and amino acids .
Catalytic Fixation of Carbon Dioxide
The compound has potential applications in the catalytic fixation of carbon dioxide. This process is part of the biosynthesis pathway of several organic compounds, and the compound’s structure could facilitate the development of new catalytic methods .
Organic Synthesis Methodology Research
Researchers utilize this compound to develop new methodologies in organic synthesis. Its chemical structure provides insights into reaction mechanisms and can help in designing more efficient synthetic routes for complex organic molecules .
Material Science Applications
In material science, the compound’s properties could be explored for the development of new polymeric materials. Its robust structure might contribute to the stability and functionality of polymers used in various industries .
Analytical Chemistry Reference Standards
Lastly, Tert-butyl 4-hydroxy-3,3-dimethylpyrrolidine-1-carboxylate can be used as a reference standard in analytical chemistry. Its well-defined structure and properties make it suitable for calibrating instruments and validating analytical methods .
Eigenschaften
IUPAC Name |
tert-butyl 4-hydroxy-3,3-dimethylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-10(2,3)15-9(14)12-6-8(13)11(4,5)7-12/h8,13H,6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFAFFVWCMNEYAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC1O)C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1874664-83-1 | |
| Record name | tert-butyl 4-hydroxy-3,3-dimethylpyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(1,1-dioxidotetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-2(3H)-yl)acetic acid](/img/structure/B1480429.png)
![(S)-2-(6,9-dioxo-5,8-diazaspiro[3.5]nonan-7-yl)acetic acid](/img/structure/B1480431.png)

![Spiro[2.6]nonan-1-amine hydrochloride](/img/structure/B1480433.png)
![5-Phenyl-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B1480434.png)

![2-(1,1-dioxidohexahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyridin-2-yl)acetic acid](/img/structure/B1480438.png)




![8-Hydroxy-2-methyl-2-azaspiro[4.5]decan-3-one](/img/structure/B1480446.png)

![7-Oxa-10-azaspiro[5.6]dodecane hydrochloride](/img/structure/B1480452.png)